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molecular formula C10H8BrFN2O2 B8768031 5-(5-Bromo-2-fluorophenyl)-5-methylimidazolidine-2,4-dione

5-(5-Bromo-2-fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B8768031
M. Wt: 287.08 g/mol
InChI Key: FXUDDDUYJDVCLW-UHFFFAOYSA-N
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Patent
US09242943B2

Procedure details

The reaction of 1-(5-bromo-2-fluoro-phenyl)-ethanone with potassium cyanide and ammonium carbonate in ethanol in an autoclave at 120° C. for 16 h yielded the title compound as light yellow solid. Mass (calculated) C10H8BrFN2O2 [287.087]; (found) [M−H]−=285 and [M+2−H]−=287.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([C:8](=O)[CH3:9])[CH:7]=1.[C-]#N.[K+].[C:15](=[O:18])([O-])[O-].[NH4+:19].[NH4+:20].[CH2:21]([OH:23])C>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([C:8]2([CH3:9])[NH:20][C:21](=[O:23])[NH:19][C:15]2=[O:18])[CH:7]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1(C(NC(N1)=O)=O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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